molecular formula C18H27BO2S2 B1448212 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene CAS No. 944826-49-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene

Cat. No. B1448212
M. Wt: 350.4 g/mol
InChI Key: OJKVMESZDQZIQX-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene, commonly known as DNTT, is a highly efficient organic semiconductor material that has gained significant attention in the scientific community due to its excellent optoelectronic properties. DNTT is widely used in the field of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The borylation process involves the reaction of alkylbenzenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
    • Results : The result of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method : The hydroboration process involves the reaction of alkyl or aryl alkynes and alkenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts .
    • Results : The result of this process is the formation of boronates .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The synthesis process involves the reaction of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with benzothiadiazole and electron-rich arene units .
    • Results : The result of this process is the formation of novel copolymers with unique optical and electrochemical properties .

properties

IUPAC Name

2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKVMESZDQZIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138774
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene

CAS RN

944826-49-7
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944826-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene

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